molecular formula C16H23NO3 B14837630 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide

4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14837630
M. Wt: 277.36 g/mol
InChI Key: LHOHYXFORJRNTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps, typically starting with the preparation of the benzamide core. The synthetic route often includes:

    Formation of the benzamide core: This is achieved through the reaction of an appropriate benzoyl chloride with dimethylamine.

    Introduction of the tert-butoxy group: This step involves the alkylation of the benzamide core with tert-butyl bromide under basic conditions.

    Cyclopropoxy group addition:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-13-9-6-11(15(18)17(4)5)10-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3

InChI Key

LHOHYXFORJRNTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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